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molecular formula C18H22N2 B3272933 1-Benzhydrylpiperidin-4-amine CAS No. 57645-63-3

1-Benzhydrylpiperidin-4-amine

Cat. No. B3272933
M. Wt: 266.4 g/mol
InChI Key: KOCZKNXRWWLAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04267318

Procedure details

To a solution of 15.5 parts of 4-amino-1-(diphenylmethyl)-pyridinium bromide in 600 parts by volume of methanol is added 1.6 part of platinum dioxide catalyst and the resulting mixture is shaken with hydrogen at 60 psi pressure and room temperature for forty-two hours. The catalyst is then removed by filtration and the filtrate evaporated to dryness in vacuo. The residue is suspended in 200 parts by volume of 10% sodium carbonate solution and extracted with three 200 parts by volume portions of methylene chloride. The methylene chloride extracts are combined, dried over anhydrous sodium sulfate and evaporated to dryness in vacuo. The solid residue obtained is triturated with 250 parts by volume of anhydrous ethyl ether, filtered and the filtrate evaporated to yield 1-(diphenylmethyl)-4-piperidinamine, as a colorless solid melting at about 84°-95° C. This compound is represented by the following structural formula. ##STR20##
[Compound]
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-1-(diphenylmethyl)-pyridinium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][N+:6]([CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[H][H]>[Pt](=O)=O.CO>[C:16]1([CH:9]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:6]2[CH2:7][CH2:8][CH:3]([NH2:2])[CH2:4][CH2:5]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-amino-1-(diphenylmethyl)-pyridinium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].NC1=CC=[N+](C=C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with three 200 parts by volume portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated with 250 parts by volume of anhydrous ethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCC(CC1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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